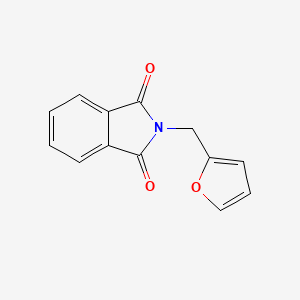

![molecular formula C12H11BrN2O3 B2489508 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid CAS No. 1081143-33-0](/img/structure/B2489508.png)

2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

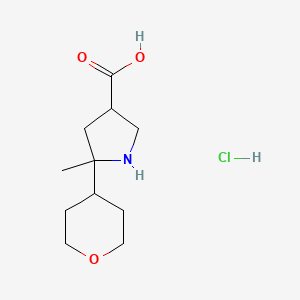

“2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid” is a chemical compound with the CAS Number: 1081143-33-0 . It is also known by other synonyms such as “2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid” and "Glycine, N-[2-(6-bromo-1H-indol-1-yl)acetyl]-" .

Molecular Structure Analysis

The molecular formula of “2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid” is C12H11BrN2O3 . The molecular weight is 311.1313 .Physical And Chemical Properties Analysis

The boiling point of “2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid” is predicted to be 603.5±45.0 °C .Applications De Recherche Scientifique

Anticancer Properties

Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for drug development . Researchers explore the specific mechanisms by which this compound interacts with cancer cells and its potential for targeted therapies.

Antimicrobial Activity

The antimicrobial properties of indole derivatives extend to bacterial and fungal pathogens. Our compound may exhibit antibacterial effects against various strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus . Investigating its mode of action and efficacy against specific pathogens is crucial for understanding its potential applications.

Antioxidant Potential

Indole-based compounds often possess antioxidant properties. By scavenging free radicals and reducing oxidative stress, they contribute to cellular health. Our compound’s antioxidant activity warrants further exploration, especially in the context of oxidative stress-related diseases .

Corrosion Inhibition

Beyond biological applications, indole derivatives have been studied for their potential as corrosion inhibitors. By protecting metal surfaces from corrosion, they find relevance in industrial settings, such as oil refineries and pipelines. Our compound’s effectiveness in inhibiting corrosion merits investigation .

Plant Hormone Analogs

Indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in plant growth and development. Derivatives of indole, including our compound, may serve as IAA analogs. Understanding their impact on plant physiology, growth, and stress responses could lead to innovative agricultural applications .

Propriétés

IUPAC Name |

2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c13-9-2-1-8-3-4-15(10(8)5-9)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLHYPMSORHOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)